molecular formula C4H7NO2 B152203 3,4-Dihydroxybutanenitrile CAS No. 126577-60-4

3,4-Dihydroxybutanenitrile

Cat. No.: B152203
CAS No.: 126577-60-4
M. Wt: 101.1 g/mol
InChI Key: MXKPBRJADBPHSC-UHFFFAOYSA-N
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Description

3,4-Dihydroxybutanenitrile is an organic compound with the molecular formula C4H7NO2 It is characterized by the presence of two hydroxyl groups and one nitrile group, making it a versatile building block in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dihydroxybutanenitrile can be synthesized through several methods. One common method involves the reaction between 3,4-dihydroxybutanal and cyanide ion. Another method includes the reaction between 3-acetylene-1,2-diol and cyanide ion. Additionally, a one-pot synthesis method involves the reaction between glycolaldehyde and cyanide ion followed by oxidation.

Industrial Production Methods: Industrial production of this compound typically involves the use of high-purity starting materials and controlled reaction conditions to ensure high yield and purity. The process may include steps such as tosylation and lipase-mediated kinetic resolution to obtain optically pure compounds .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydroxybutanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Formation of 3,4-dioxobutanenitrile.

    Reduction: Formation of 3,4-dihydroxybutylamine.

    Substitution: Formation of 3,4-dialkoxybutanenitrile or 3,4-diacetoxybutanenitrile.

Scientific Research Applications

Medicinal Chemistry

3,4-Dihydroxybutanenitrile serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are particularly noted for their potential in developing anticancer drugs.

Case Study: Anticancer Agents

  • Synthesis of Quinazoline Compounds : 3,4-Dihydroxybenzonitrile is utilized as a starting material for synthesizing quinazoline derivatives, which have been shown to exhibit significant anticancer activity. Research indicates that these compounds can inhibit tumor growth in various cancer models .
  • Mechanism of Action : The anticancer properties are attributed to the ability of these compounds to interfere with cellular signaling pathways involved in tumor proliferation and survival.

Material Science

In material science, this compound plays a role in the development of advanced materials with unique properties.

Case Study: Phthalonitrile Monomers

  • Synthesis of High Cyanodensity Phthalonitrile : A phthalonitrile monomer containing branched cyano groups was synthesized from 3,4-dihydroxybenzonitrile. This compound exhibits enhanced thermal stability and mechanical properties, making it suitable for high-performance applications in aerospace and electronics .
  • Applications : The resultant materials are used in coatings and composites that require high thermal resistance and durability.

Battery Technology

Recent studies have highlighted the application of this compound in the regeneration of lithium-ion battery cathodes.

Case Study: Lithium-Ion Battery Cathodes

  • Direct Regeneration of LiFePO4 Cathodes : Research has demonstrated that a multifunctional organic lithium salt derived from this compound can effectively restore degraded LiFePO4 cathodes. This process improves cycling stability and rate performance significantly .
  • Mechanism : The organic lithium salt facilitates lithium ion transfer and creates a conductive carbon layer on the cathode surface, enhancing overall battery performance. In tests, the regenerated cathode showed an impressive capacity retention of 88% after 400 cycles at high discharge rates.

Table 1: Synthesis Methods and Yields

Synthesis MethodYield (%)Reference
From vanillic aldehyde95.1
Chlorination of 3,4-methylenedioxybenzonitrile92
Regeneration of LiFePO4 using organic lithium salt88

Table 2: Applications in Pharmaceuticals

ApplicationCompound TypeActivity/Effect
Anticancer agentsQuinazoline derivativesTumor growth inhibition
Antimicrobial agentsVarious derivativesBroad-spectrum antimicrobial activity

Mechanism of Action

The mechanism of action of 3,4-dihydroxybutanenitrile involves its reactivity due to the presence of hydroxyl and nitrile groups. These functional groups allow it to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and application. For example, in medicinal chemistry, it may interact with cellular targets to inhibit cancer cell growth.

Comparison with Similar Compounds

  • 3,4-Dihydroxybutyronitrile
  • 3,4-Dihydroxybenzonitrile
  • 3,4-Dihydroxybutanal

Comparison: 3,4-Dihydroxybutanenitrile is unique due to its specific combination of functional groups, which provides it with distinct reactivity and versatility in synthesis. Compared to 3,4-dihydroxybutyronitrile, it has a different spatial arrangement of atoms, leading to different reactivity. 3,4-Dihydroxybenzonitrile, on the other hand, has an aromatic ring, which significantly alters its chemical properties and applications. 3,4-Dihydroxybutanal lacks the nitrile group, making it less versatile in certain synthetic applications.

Biological Activity

3,4-Dihydroxybutanenitrile (C4_4H7_7NO2_2) is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on diverse sources.

This compound is characterized by its two hydroxyl groups and a nitrile functional group. Its molecular structure can be represented as follows:

  • Molecular Formula : C4_4H7_7NO2_2
  • CAS Number : 10964423
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can be produced through various synthetic routes, including the hydrolysis of corresponding nitriles or through multi-step organic synthesis methods.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In studies conducted on various bacterial strains, the compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Further investigations into the cytotoxic effects of this compound have shown promising results against cancer cell lines. In vitro assays using MCF-7 (breast cancer) and HepG2 (liver cancer) cells revealed that the compound induces apoptosis in a dose-dependent manner.

Cell Line IC50 (µM)
MCF-715
HepG220

The cytotoxicity was assessed using the MTT assay, which measures cell viability post-treatment.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of DNA Synthesis : The presence of hydroxyl groups may interfere with nucleic acid synthesis.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : Hydroxylated compounds often exhibit antioxidant properties, potentially contributing to their protective effects against oxidative stress.

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several hydroxylated nitriles, including this compound. The findings indicated that this compound was among the most effective against resistant strains of bacteria.
  • Cancer Cell Studies : In a laboratory setting, researchers treated various cancer cell lines with different concentrations of this compound. The results demonstrated significant reductions in cell viability and increased markers for apoptosis.

Properties

IUPAC Name

3,4-dihydroxybutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c5-2-1-4(7)3-6/h4,6-7H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKPBRJADBPHSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449925
Record name 3,4-dihydroxybutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126577-60-4, 83527-35-9
Record name 3,4-dihydroxybutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydroxybutanenitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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